Benzoyl fluoride

Electrochemistry Voltammetry Radical Anion Stability

Benzoyl fluoride (C₆H₅COF) is an acyl fluoride belonging to the acid halide class. It is a colorless liquid with a melting point of −28 °C, a boiling point of 159–161 °C, and a density of 1.14 g/mL at 25 °C.

Molecular Formula C7H5FO
Molecular Weight 124.11 g/mol
CAS No. 455-32-3
Cat. No. B1362543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl fluoride
CAS455-32-3
Molecular FormulaC7H5FO
Molecular Weight124.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)F
InChIInChI=1S/C7H5FO/c8-7(9)6-4-2-1-3-5-6/h1-5H
InChIKeyHPMLGNIUXVXALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl Fluoride (CAS 455-32-3): Technical Baseline for Procurement and Scientific Selection


Benzoyl fluoride (C₆H₅COF) is an acyl fluoride belonging to the acid halide class. It is a colorless liquid with a melting point of −28 °C, a boiling point of 159–161 °C, and a density of 1.14 g/mL at 25 °C [1]. Unlike benzoyl chloride, its acyl chloride analog, benzoyl fluoride exhibits greater stability toward hydrolysis due to the strength of the carbon–fluorine bond, while retaining sufficient electrophilicity for nucleophilic acyl substitution . Its electrochemical reduction occurs at −2.29 V (vs. Ag/Ag⁺), substantially more negative than benzoyl chloride (−1.82 V), reflecting the poorer leaving group ability of fluoride [2].

Why Benzoyl Fluoride Cannot Be Interchanged with Benzoyl Chloride or Other Acylating Agents


Substituting benzoyl fluoride with benzoyl chloride or alternative acyl halides is not a straightforward functional replacement. The difference in leaving group ability—fluoride versus chloride—directly alters reaction kinetics, intermediate stability, and product distribution [1]. Benzoyl chloride undergoes reduction via a one-electron radical pathway, whereas benzoyl fluoride consumes 1.1–1.2 electrons per molecule and yields a distinct product profile including benzyl benzoate [2]. Furthermore, in aqueous protein-labeling environments, benzoyl fluoride outperforms classical NHS esters in acylation efficiency, demonstrating that solvent compatibility and reagent stability are non-transferable across compound classes [3].

Quantitative Differentiation Evidence for Benzoyl Fluoride (CAS 455-32-3) vs. Key Comparators


Electrochemical Reduction Potential: Benzoyl Fluoride vs. Benzoyl Chloride

Benzoyl fluoride demonstrates significantly more negative reduction potential and greater radical anion stability compared to benzoyl chloride. Cyclic voltammetry reveals a reversible system for benzoyl fluoride at sweep rates above 50 V/s, indicating stable radical anion formation, whereas benzoyl chloride reduction is irreversible under identical conditions [1].

Electrochemistry Voltammetry Radical Anion Stability

Protein Covalent Labeling Kinetics: Benzoyl Fluoride vs. Diethyl Pyrocarbonate (DEPC)

Benzoyl fluoride (BF) has been validated as a next-generation covalent labeling (CL) reagent for protein higher-order structure (HOS) elucidation. In direct comparative kinetics using cyclic peptide models, BF demonstrates 10-fold greater reactivity with tyrosine residues than the established nucleophile footprinting reagent diethyl pyrocarbonate (DEPC) [1]. BF also exhibits high modification efficiency with serine- and threonine-rich neuropeptide Y [1].

Structural Proteomics Protein Footprinting Covalent Labeling

Acylation Efficiency in Aqueous Buffers: Benzoyl Fluoride vs. NHS Esters

In protein conjugation applications, benzoyl fluorides exhibit faster and more efficient acylation of lysine residues compared to classical N-hydroxysuccinimide (NHS) ester strategies [1]. The reaction proceeds efficiently in PBS buffer, whereas NHS esters are prone to competitive hydrolysis under aqueous conditions [1].

Bioconjugation Antibody Engineering Lysine Acylation

Electron Stoichiometry and Product Distribution in Electrochemical Reduction

Electrochemical reduction of benzoyl fluoride consumes 1.1–1.2 electrons per molecule, yielding benzyl benzoate, diphenylacetylene, and stilbenol benzoate (total yield ~35%), with the remainder forming higher molecular weight material [1]. In contrast, benzoyl chloride reduction consumes exactly 1 electron per molecule and yields a 2:1 mixture of trans- and cis-stilbenediol dibenzoate [1].

Electrosynthesis Radical Chemistry Product Selectivity

Hydrolytic Stability: Acyl Fluorides vs. Acyl Chlorides

Acyl fluorides, including benzoyl fluoride, exhibit greater stability towards hydrolysis compared to acyl chlorides and bromides . This enhanced stability is attributed to the strength of the carbon–fluorine bond, which resists nucleophilic attack by water more effectively than the carbon–chlorine bond in benzoyl chloride .

Reagent Handling Storage Stability Acyl Halide Chemistry

Synthetic Accessibility: Quantitative Conversion from Benzoyl Chloride

Benzoyl fluoride can be prepared in quantitative yield from benzoyl chloride using bis(methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) as the fluorinating agent in dichloromethane at room temperature . Alternative preparation methods include reaction of benzoyl chloride with potassium fluoride [1].

Synthetic Methodology Fluorination Reagent Preparation

Recommended Application Scenarios for Benzoyl Fluoride (CAS 455-32-3) Based on Quantitative Differentiation


Electrochemical Synthesis Requiring Differentiated Reduction Potentials

Researchers designing electrosynthetic routes can exploit the 0.47 V difference in reduction potential between benzoyl fluoride (−2.29 V) and benzoyl chloride (−1.82 V) to achieve selective reduction in mixed acyl halide systems [1]. The reversible radical anion formation observed at sweep rates above 50 V/s further enables mechanistic studies of electron transfer processes [1].

Protein Higher-Order Structure Elucidation via Covalent Labeling

Structural proteomics laboratories should select benzoyl fluoride over DEPC for footprinting experiments requiring efficient tyrosine modification, as BF demonstrates 10× greater reactivity with Tyr residues [2]. The reagent is particularly suitable for mapping STY-rich (Ser/Thr/Tyr) paratope-epitope interfaces in therapeutic antibody characterization [2].

Aqueous Bioconjugation of Native Antibodies

For lysine-directed antibody conjugation in PBS buffer, benzoyl fluorides offer faster and more efficient acylation compared to NHS ester strategies [3]. This application leverages the enhanced aqueous stability of the acyl fluoride functional group, minimizing hydrolysis-related yield losses [3].

Electrochemical Generation of Benzyl Benzoate Derivatives

Investigators seeking access to benzyl benzoate derivatives via electrochemical reduction should utilize benzoyl fluoride rather than benzoyl chloride, as the fluoride pathway yields benzyl benzoate (~35% total yield) whereas chloride reduction produces stilbenediol dibenzoates exclusively [1]. This product divergence provides a distinct synthetic entry point for benzoate esters.

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